molecular formula C10H8FN3 B7899828 2-(2-Fluorophenyl)pyrimidin-5-amine

2-(2-Fluorophenyl)pyrimidin-5-amine

Cat. No.: B7899828
M. Wt: 189.19 g/mol
InChI Key: BNTGSPPSAUOLRX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)pyrimidin-5-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at the 5-position and a fluorophenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and guanidine.

    Cyclization Reaction: The key step involves the cyclization of 2-fluorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choice of solvents that facilitate the reaction and improve product isolation.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyrimidin-5-amine involves its interaction with specific molecular targets, including:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with nucleic acids to affect gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2-fluorophenyl)pyrimidine: Similar structure but with different substitution pattern.

    5-Amino-2-(4-fluorophenyl)pyrimidine: Fluorine atom positioned differently on the phenyl ring.

    5-Amino-2-(2-chlorophenyl)pyrimidine: Chlorine atom instead of fluorine.

Uniqueness

2-(2-Fluorophenyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(2-fluorophenyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-9-4-2-1-3-8(9)10-13-5-7(12)6-14-10/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTGSPPSAUOLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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